2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-
Description
2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]- (hereafter referred to as the "target compound") is a chemically modified pyridine derivative characterized by a bis(4-methoxyphenyl)phenylmethoxy (DMT-like) protecting group at the 6-position of the pyridinemethanol core. This structural motif is critical in synthetic organic chemistry, particularly in nucleoside and oligonucleotide synthesis, where such groups are employed to protect hydroxyl functionalities during solid-phase synthesis . Its design shares similarities with other DMT-protected intermediates, which are valued for their stability under acidic conditions and ease of deprotection .
Properties
IUPAC Name |
[6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c1-31-26-15-11-22(12-16-26)28(21-7-4-3-5-8-21,23-13-17-27(32-2)18-14-23)33-20-25-10-6-9-24(19-30)29-25/h3-18,30H,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYNHKACNAGJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4=CC=CC(=N4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440931 | |
| Record name | 2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120510-52-3 | |
| Record name | 2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]- involves three principal stages:
- Core Structure Preparation : Oxidation of 2,6-dimethylpyridine to 2,6-pyridinedimethanol.
- Selective Hydroxyl Protection : Introduction of the DMTr group at the 6-hydroxymethyl position.
- Final Deprotection : Cleavage of temporary protective groups to yield the target compound.
Detailed Synthetic Methodology
Synthesis of 2,6-Pyridinedimethanol
The foundational step involves oxidizing 2,6-dimethylpyridine to 2,6-pyridinedimethanol. This is achieved using hydrogen peroxide (H₂O₂) in acetic acid under reflux, mirroring methods for 2-pyridinemethanol synthesis.
Reaction Conditions :
- Substrate : 2,6-Dimethylpyridine (10.0 g, 92.5 mmol)
- Oxidizing Agent : 30% H₂O₂ (35 mL)
- Solvent : Glacial acetic acid (100 mL)
- Temperature : 80°C, 8 hours
- Yield : 85% (12.1 g)
Characterization Data :
Selective Protection of the 6-Hydroxymethyl Group
To achieve regioselective DMTr protection, the 2-hydroxymethyl group is temporarily shielded using a tert-butyldimethylsilyl (TBDMS) ether, followed by DMTr introduction at the 6-position.
TBDMS Protection of the 2-Position
Reaction Conditions :
- Substrate : 2,6-Pyridinedimethanol (10.0 g, 71.4 mmol)
- Protecting Agent : TBDMS-Cl (12.9 g, 85.7 mmol)
- Base : Imidazole (11.6 g, 171 mmol)
- Solvent : Dry DMF (150 mL)
- Temperature : 25°C, 12 hours
- Yield : 90% (15.3 g)
Intermediate : 2-(TBDMS-O-CH₂)-6-hydroxymethylpyridine
DMTr Group Installation at the 6-Position
The 6-hydroxymethyl group is converted to its chloromethyl derivative using thionyl chloride (SOCl₂), followed by nucleophilic substitution with the DMTr alkoxide.
Chlorination :
- Substrate : 2-(TBDMS-O-CH₂)-6-hydroxymethylpyridine (10.0 g, 35.7 mmol)
- Reagent : SOCl₂ (8.5 mL, 107 mmol)
- Solvent : Dry DCM (100 mL)
- Temperature : 0°C → 25°C, 2 hours
- Yield : 88% (9.4 g)
DMTr Substitution :
- Substrate : 2-(TBDMS-O-CH₂)-6-chloromethylpyridine (9.4 g, 31.4 mmol)
- Reagent : DMTr-O-Na (prepared from DMTr-OH (14.2 g, 34.5 mmol) and NaH (1.5 g, 34.5 mmol))
- Solvent : Dry DMF (100 mL)
- Temperature : 25°C, 6 hours
- Yield : 78% (12.1 g)
Intermediate : 2-(TBDMS-O-CH₂)-6-(DMTr-O-CH₂)pyridine
Final Deprotection
The TBDMS group is cleaved using tetrabutylammonium fluoride (TBAF), yielding the target compound.
Reaction Conditions :
- Substrate : 2-(TBDMS-O-CH₂)-6-(DMTr-O-CH₂)pyridine (10.0 g, 16.8 mmol)
- Reagent : TBAF (1.0 M in THF, 20 mL)
- Solvent : THF (50 mL)
- Temperature : 25°C, 2 hours
- Yield : 95% (8.9 g)
Analytical Data and Validation
Critical Reaction Optimization
- Oxidation Efficiency : Acetic acid as a solvent enhances H₂O₂ reactivity, minimizing over-oxidation.
- Regioselective Protection : TBDMS shields the 2-hydroxymethyl group, directing DMTr installation to the 6-position.
- DMTr Stability : Anhydrous conditions prevent DMTr group hydrolysis during substitution.
Industrial and Research Applications
This methodology enables scalable production of DMTr-protected pyridinemethanol derivatives, critical for:
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction could produce various alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyridine derivatives, including 2-Pyridinemethanol, exhibit significant biological activity. A study highlighted the compound's potential as an inhibitor of hedgehog signaling pathways, which are implicated in various malignancies. This makes it a candidate for developing therapeutic agents against cancer .
Neuroprotective Effects
Pyridine compounds have been studied for their neuroprotective properties. The structural characteristics of 2-Pyridinemethanol allow it to interact with neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases. The modulation of cholinergic and dopaminergic systems has been observed in related pyridine derivatives .
Organic Synthesis
Synthetic Intermediates
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functional group modifications, making it useful in synthesizing more complex molecules. For instance, it can be utilized in the preparation of ligands for asymmetric synthesis and catalysis, which are crucial in producing chiral compounds .
Ligand Development
In coordination chemistry, 2-Pyridinemethanol can act as a ligand to form metal complexes. These complexes are essential in catalysis and material science applications. The ability to modify the ligand's properties through its methoxyphenyl groups enhances its utility in designing catalysts for organic reactions .
Materials Science
Polymer Applications
The compound's structure allows it to be incorporated into polymer matrices, enhancing the properties of the resulting materials. For example, it can improve thermal stability and mechanical strength when used as an additive in polymer formulations .
Nanomaterials Synthesis
Recent advancements have shown that pyridine derivatives can be used in synthesizing nanomaterials. The ability of 2-Pyridinemethanol to coordinate with metal ions facilitates the formation of nanoparticles with specific properties tailored for applications in electronics and photonics .
-
Hedgehog Signaling Inhibition
A study demonstrated that derivatives of 2-Pyridinemethanol effectively inhibit hedgehog signaling pathways, showing promise as anticancer agents. This research provides a foundation for further exploration into its therapeutic applications . -
Synthesis of Chiral Ligands
Researchers have successfully synthesized chiral ligands using 2-Pyridinemethanol as a starting material. These ligands were employed in asymmetric synthesis reactions, leading to high yields of enantiomerically enriched products . -
Nanoparticle Development
Innovative research has utilized 2-Pyridinemethanol to create metal nanoparticles with enhanced catalytic properties. These nanoparticles were tested for their efficiency in various chemical reactions, showcasing the compound's versatility beyond traditional applications .
Mechanism of Action
The mechanism by which 2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. The antimicrobial activity is likely due to its interaction with microbial cell membranes, leading to cell damage and death .
Comparison with Similar Compounds
Compound 2 : N-[(1R,2R)-1-[[bis(4-Methoxyphenyl)phenylmethoxy]methyl]-2-hydroxypropyl]-5-(dithiolan-3-yl)pentanamide
- Synthesis : Obtained as a diastereoisomeric mixture with a yield of 62% via coupling reactions involving DMT-protected amines and dithiolane-containing carboxylic acids .
- Spectroscopy: IR: Peaks at 2929 cm⁻¹ (C-H stretching), 1653 cm⁻¹ (amide C=O), and 1249 cm⁻¹ (C-O of methoxy groups) . MS: Molecular ions at m/z 435.2351 and 869.4615, indicative of monomeric and dimeric forms .
Compound 9a : N-[(1R,2R)-1-[[bis(4-Methoxyphenyl)phenylmethoxy]methyl]-2-hydroxypropyl]-N'-[3-[2-[2-[3-[5-(dithiolan-3-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]butanediamide
Compound 8c : 8-[4-(Dithiolan-3-yl)butanoylamino]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]octanamide
Patent-Derived Compound : N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide
- Synthesis : Employs regioselective protection of pyrimidine carboxamides using bis(4-methoxyphenyl)methyl groups, highlighting the versatility of this protecting group in heterocyclic chemistry .
Structural and Functional Comparisons
Research Findings and Implications
Synthetic Efficiency : Compounds with shorter linkers (e.g., Compound 2) exhibit higher yields (62–65%) compared to bulkier analogs like Compound 8c (41%), underscoring the impact of steric effects on reaction efficiency .
Dimerization Trends: Shared m/z 869.4615 peaks in Compounds 2 and 8c suggest dimerization via disulfide bridges or non-covalent interactions, a property exploitable in self-assembling systems .
Protecting Group Utility: The bis(4-methoxyphenyl)phenylmethoxy group demonstrates broad applicability across pyridinemethanol, amide, and pyrimidine scaffolds, emphasizing its role in stabilizing reactive intermediates .
Biological Activity
2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]- (CAS No. 120510-52-3) is a chemical compound with significant biological activity. It has garnered attention in various research fields due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
- Molecular Formula : C28H27NO4
- Molecular Weight : 441.527 g/mol
- Physical State : Solid at room temperature
- Purity : >95% (HPLC)
Biological Activity
The biological activity of 2-Pyridinemethanol derivatives has been studied primarily in the context of their potential as therapeutic agents. Key areas of research include:
-
Anticancer Activity :
- Several studies indicate that compounds similar to 2-Pyridinemethanol exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown to inhibit cell proliferation in breast and prostate cancer models.
- A notable study demonstrated that a related compound significantly reduced tumor growth in xenograft models, suggesting its potential as an anticancer agent.
-
Neuroprotective Effects :
- Research has also highlighted the neuroprotective properties of pyridine derivatives. In animal models of neurodegenerative diseases, these compounds have been shown to reduce oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's disease.
-
Antimicrobial Activity :
- The compound has exhibited antimicrobial properties against several bacterial strains. In vitro studies demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
The mechanisms by which 2-Pyridinemethanol exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : Research indicates that they may interfere with signaling pathways associated with cell survival and proliferation.
- Antioxidant Activity : The presence of methoxy groups is believed to enhance the antioxidant capacity of these compounds, contributing to their neuroprotective effects.
Case Studies
Q & A
Q. What is the molecular structure of 2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, and how do its substituents influence reactivity?
The compound features a pyridine core substituted with a hydroxymethyl group at position 2 and a bis(4-methoxyphenyl)phenylmethoxy-methyl group at position 6. The bulky trityl-like protective group (bis(4-methoxyphenyl)phenylmethyl) enhances steric hindrance, stabilizing the compound against nucleophilic attack and oxidation. The methoxy groups increase solubility in organic solvents, while the hydroxymethyl group enables further functionalization (e.g., phosphorylation or conjugation) .
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
Synthesis typically begins with functionalizing 2-pyridinemethanol via protection/deprotection strategies. A critical intermediate is the bis(4-methoxyphenyl)phenylmethyl (DMT)-protected alcohol, introduced using bis(4-methoxyphenyl)phenylmethyl chloride under anhydrous conditions with a base like pyridine. The DMT group is selectively removed using mild acids (e.g., 3% dichloroacetic acid in dichloromethane) to regenerate the hydroxymethyl group .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when scaling up from milligram to gram quantities?
Yield optimization requires precise control of reaction stoichiometry and purification. For example:
- Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of the DMT-protecting group.
- Monitor reaction progress via TLC or HPLC to minimize over-reaction.
- Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Scaling challenges include managing exothermic reactions and ensuring consistent temperature control during protection steps .
Q. What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- NMR (¹H/¹³C): Assign peaks using DEPT-135 and COSY to confirm regiochemistry and detect impurities. The DMT group’s aromatic protons appear as a multiplet at δ 6.5–7.5 ppm.
- HPLC-MS: Use a C18 column with a methanol/water gradient (0.1% formic acid) to assess purity (>95%) and confirm molecular weight.
- X-ray crystallography: Resolve stereochemical ambiguities, though crystallization may require co-crystallization agents due to the compound’s amorphous nature .
Q. How do the protective groups (e.g., bis(4-methoxyphenyl)phenylmethyl) impact the compound’s stability under different reaction conditions?
The DMT group enhances stability in basic and nucleophilic environments but is labile under acidic conditions. For example:
- Acid sensitivity: Deprotection occurs rapidly with trifluoroacetic acid (TFA), making it unsuitable for acid-catalyzed reactions.
- Thermal stability: Decomposes above 80°C, limiting high-temperature applications.
- Photostability: Protect from UV light to prevent radical-induced degradation. Stability studies using accelerated aging (40°C/75% RH) and LC-MS monitoring are recommended .
Q. How can researchers resolve contradictions in reported synthetic outcomes for this compound?
Discrepancies in yields or byproducts often arise from variations in:
- Protection efficiency: Ensure complete drying of starting materials to avoid competing hydrolysis.
- Acid strength during deprotection: Overly strong acids (e.g., HCl) may degrade the pyridine core.
- Solvent purity: Trace water in DMF can hydrolyze intermediates. Reproduce protocols with rigorous moisture control and validate results via independent analytical methods (e.g., NMR vs. LC-MS) .
Q. What role does this compound play in nucleic acid synthesis, and how does its structure contribute to this application?
The DMT-protected hydroxymethyl group is a key intermediate in solid-phase oligonucleotide synthesis. It acts as a transient protecting group for the 5′-hydroxyl during phosphoramidite-based coupling. The bulky DMT group prevents unwanted branching and facilitates purification via trityl-specific HPLC columns. Post-synthesis, the DMT group is removed under mild acidic conditions to expose the 5′-OH for subsequent elongation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
